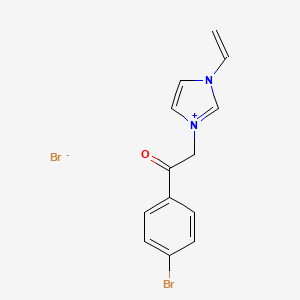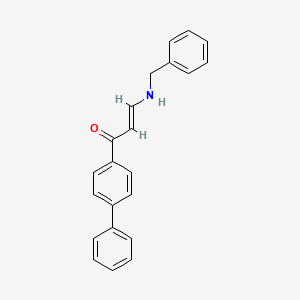![molecular formula C18H20N6O B5166996 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B5166996.png)
5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine is a complex organic compound that features a furan ring, a quinazoline derivative, and a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine typically involves multiple steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Synthesis of the quinazoline derivative: This involves the condensation of anthranilic acid with formamide or its derivatives under high-temperature conditions.
Formation of the triazine ring: This can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Coupling reactions: The final step involves coupling the furan, quinazoline, and triazine derivatives using suitable reagents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biological Research: The compound may be used in studies investigating its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan, quinazoline, and triazine rings may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methylfuran-2-yl derivatives: These compounds share the furan ring and may have similar chemical properties.
Quinazoline derivatives: Compounds like 4-methylquinazoline share the quinazoline core and may exhibit similar biological activities.
Triazine derivatives: Compounds such as cyanuric chloride and its derivatives share the triazine ring and may undergo similar chemical reactions.
Uniqueness
The uniqueness of 5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine lies in its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties
Eigenschaften
IUPAC Name |
5-(5-methylfuran-2-yl)-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-11-7-8-16(25-11)15-9-20-24-18(23-15)19-10-17-21-12(2)13-5-3-4-6-14(13)22-17/h7-9H,3-6,10H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBJDYZNEUNGBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CN=NC(=N2)NCC3=NC(=C4CCCCC4=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2,4-Dinitrophenoxy)benzo[de]isoquinoline-1,3-dione](/img/structure/B5166920.png)
![4-({6-[(4-chlorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5166929.png)
![N-[(E)-3-(4-acetylanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-butoxybenzamide](/img/structure/B5166937.png)
![1-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydro-3-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5166951.png)
![1-{1-[4-(methylthio)benzyl]-3-piperidinyl}-4-phenylpiperazine](/img/structure/B5166957.png)
![(5Z)-5-[[5-chloro-2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5166962.png)

![1-allyl-5-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5166968.png)
![1-(3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}propanoyl)-4-ethylpiperazine](/img/structure/B5166972.png)

![3,4,5-TRIMETHOXY-N-(2,2,2-TRICHLORO-1-{[(3,4-DICHLOROANILINO)CARBOTHIOYL]AMINO}ETHYL)BENZAMIDE](/img/structure/B5166992.png)
![N,N-dimethyl-4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]aniline](/img/structure/B5167013.png)
![1-[5-(4-methoxyphenoxy)pentyl]piperidine](/img/structure/B5167020.png)

